1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as GABA aminotransferase inhibitors, which are believed to have anti-epileptic, anti-anxiety, and analgesic effects.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of epilepsy, anxiety, and pain. Studies have shown that 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is a potent inhibitor of GABA aminotransferase, an enzyme that is involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting this enzyme, 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is believed to increase the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Wirkmechanismus
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA in the brain, 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide is believed to have a calming and anti-convulsant effect.
Biochemical and Physiological Effects
Studies have shown that 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide can increase the levels of GABA in the brain, leading to a calming and anti-convulsant effect. In addition, 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has been shown to have analgesic effects, possibly due to its ability to modulate the activity of the opioid system. However, more research is needed to fully understand the biochemical and physiological effects of 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide in lab experiments is that it is a potent and selective inhibitor of GABA aminotransferase, making it a useful tool for studying the role of GABA in the brain. However, one limitation is that 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could have therapeutic applications in the treatment of epilepsy, anxiety, and pain. Another area of interest is the exploration of the potential analgesic effects of 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide and its mechanisms of action in modulating the activity of the opioid system. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide and its potential therapeutic applications.
Synthesemethoden
1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzylamine with cyclopropylcarbonyl chloride, followed by reaction with piperidine-4-carboxylic acid. The resulting compound is then treated with thionyl chloride and N,N-dimethylformamide to yield 1-(2-chlorobenzyl)-N-cyclopropyl-4-piperidinecarboxamide.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-cyclopropylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-15-4-2-1-3-13(15)11-19-9-7-12(8-10-19)16(20)18-14-5-6-14/h1-4,12,14H,5-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNZVQDCAILHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.